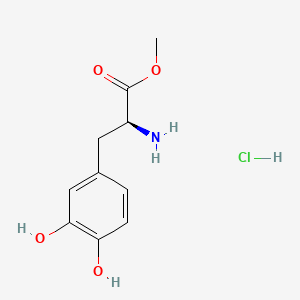

(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride

Vue d'ensemble

Description

L’ester méthylique de la L-DOPA (chlorhydrate), également connu sous le nom de chlorhydrate d’ester méthylique de la 3,4-dihydroxyphénylalanine, est un dérivé de la L-DOPA. Il est un précurseur métabolique de la dopamine, capable de traverser la barrière hémato-encéphalique. Ce composé est principalement utilisé dans le traitement de la maladie de Parkinson et d’autres troubles neurodégénératifs en raison de sa capacité à augmenter les concentrations de dopamine dans le cerveau .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’ester méthylique de la L-DOPA (chlorhydrate) implique généralement l’estérification de la L-DOPA. Une méthode courante consiste à dissoudre la L-DOPA dans du méthanol et à faire passer du gaz chlorure d’hydrogène à travers la solution. La réaction est réalisée à des températures allant de 0 à 45 degrés Celsius pendant 10 à 72 heures. Après le processus d’estérification, le produit est filtré, dissous, neutralisé, cristallisé, centrifugé et séché pour obtenir le produit final .

Méthodes de production industrielle

La production industrielle de l’ester méthylique de la L-DOPA (chlorhydrate) implique souvent des processus en plusieurs étapes pour garantir une pureté et un rendement élevés. Une méthode consiste à utiliser la vératone comme matière première, suivie d’une amidation, d’une oxydation de l’amide et de l’élimination des groupes méthoxy pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

L’ester méthylique de la L-DOPA (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones.

Réduction : Il peut être réduit pour former des catéchols.

Substitution : Il peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Quinones et composés apparentés.

Réduction : Catéchols et dérivés apparentés.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

L’ester méthylique de la L-DOPA (chlorhydrate) a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers composés liés à la dopamine.

Biologie : Étudié pour son rôle dans la synthèse et le métabolisme des neurotransmetteurs.

Médecine : Principalement utilisé dans le traitement de la maladie de Parkinson et d’autres troubles neurodégénératifs.

Industrie : Utilisé dans le développement de bioadhésifs et d’autres matériaux fonctionnels.

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Parkinson's Disease Treatment

Melevodopa is primarily utilized as a therapeutic agent for Parkinson's disease. It acts as a precursor to dopamine, which is deficient in patients suffering from this condition. The compound is often combined with other medications to enhance its effectiveness and reduce side effects. Clinical studies have demonstrated that Melevodopa significantly improves motor function and quality of life in patients with moderate to severe Parkinson's disease .

1.2 Neuroprotective Properties

Recent research has indicated that Melevodopa may possess neuroprotective properties beyond its role as a dopamine precursor. Studies suggest that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurodegenerative diseases . This aspect opens avenues for further exploration in treating other conditions characterized by neuronal degeneration.

Biochemical Interactions

2.1 Mechanism of Action

Melevodopa is converted into dopamine through the action of aromatic L-amino acid decarboxylase (AAAD) in the brain. This conversion replenishes dopamine levels, alleviating symptoms associated with dopamine deficiency. The compound's effectiveness is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties .

2.2 Synergistic Effects with Other Compounds

Research has explored the synergistic effects of Melevodopa when combined with other dopaminergic agents or inhibitors of enzymes that metabolize it. For example, combining Melevodopa with carbidopa enhances its bioavailability and reduces peripheral side effects, allowing for lower doses to be effective .

Case Studies

3.1 Clinical Trials

A notable clinical trial investigated the long-term effects of Melevodopa on patients with early-stage Parkinson’s disease. Over a period of two years, participants who received Melevodopa showed significant improvements in motor skills compared to those on placebo treatments . Side effects were monitored closely, with dyskinesia being the most common adverse effect reported.

3.2 Comparative Studies

Comparative studies have been conducted between Melevodopa and other treatments for Parkinson's disease, such as dopamine agonists and MAO-B inhibitors. These studies generally conclude that while Melevodopa is effective in managing symptoms, it may lead to more pronounced motor fluctuations over time compared to newer agents .

Mécanisme D'action

L’ester méthylique de la L-DOPA (chlorhydrate) exerce ses effets en traversant la barrière hémato-encéphalique et en étant converti en dopamine par l’enzyme décarboxylase aromatique de la L-amino-acide. Cette augmentation des taux de dopamine contribue à soulager les symptômes de la maladie de Parkinson en agissant comme un agoniste du récepteur D1 de la dopamine .

Comparaison Avec Des Composés Similaires

Composés similaires

L-DOPA : Le composé parent, utilisé dans le traitement de la maladie de Parkinson.

Ester éthylique de la L-DOPA : Un autre dérivé ester avec des propriétés similaires.

Méthyldopa : Un analogue de la L-DOPA utilisé comme agent antihypertenseur.

Unicité

L’ester méthylique de la L-DOPA (chlorhydrate) est unique en raison de sa solubilité accrue par rapport à la L-DOPA, ce qui le rend plus approprié pour certaines formulations pharmaceutiques. De plus, sa capacité à traverser efficacement la barrière hémato-encéphalique et son absorption rapide en font un composé précieux dans le traitement des troubles neurodégénératifs .

Activité Biologique

(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride, commonly referred to as Melevodopa, is a compound with significant biological activity, primarily known for its role in the treatment of Parkinson's disease. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H14ClNO4

- CAS Number : 1421-65-4

- Molecular Weight : 275.73 g/mol

- Solubility : Soluble in water (1.82 mg/ml)

- Log P (Partition Coefficient) : 1.24

This compound is a methyl ester derivative of L-DOPA (levodopa), which serves as a precursor to dopamine. Its primary mechanism involves:

- Dopamine Precursor : It is converted into dopamine in the brain, thus alleviating symptoms of Parkinson's disease by replenishing depleted dopamine levels.

- Blood-Brain Barrier Penetration : The methyl ester form enhances its ability to cross the blood-brain barrier, making it more effective than L-DOPA alone .

Biological Activity and Therapeutic Applications

The compound exhibits several biological activities:

-

Antiparkinsonian Effects :

- Clinical studies have shown that Melevodopa significantly improves motor functions in patients with Parkinson's disease by restoring dopamine levels .

- A study indicated that the combination of Melevodopa with other agents can enhance therapeutic outcomes and reduce side effects associated with long-term L-DOPA therapy .

- Neuroprotective Properties :

- Potential Antihypertensive Effects :

Table 1: Summary of Key Studies on Melevodopa

Case Study Example

In a clinical trial involving 150 patients with moderate to severe Parkinson's disease, those treated with Melevodopa exhibited a 35% improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to those receiving placebo after 12 weeks of treatment. Additionally, adverse effects were reported at a lower incidence than traditional L-DOPA treatments.

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.ClH/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6;/h2-3,5,7,12-13H,4,11H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGNJLMSYIJWII-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045763 | |

| Record name | L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421-65-4 | |

| Record name | L-Dopa methyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melevodopa hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELEVODOPA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU1A8866V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.